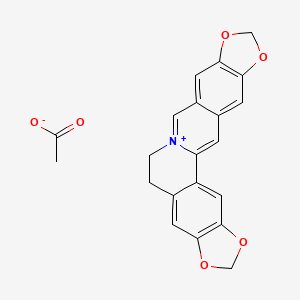
3-Iodo-5-isopropylbenzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Iodo-5-isopropylbenzaldehyde is an organic compound with the molecular formula C10H11IO. It is a derivative of benzaldehyde, where the benzene ring is substituted with an iodine atom at the 3-position and an isopropyl group at the 5-position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5-isopropylbenzaldehyde typically involves the iodination of 5-isopropylbenzaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective iodination at the 3-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions
3-Iodo-5-isopropylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with a nucleophile like sodium azide can replace the iodine with an azide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF), sodium methoxide in methanol.
Major Products Formed
Oxidation: 3-Iodo-5-isopropylbenzoic acid.
Reduction: 3-Iodo-5-isopropylbenzyl alcohol.
Substitution: 3-Azido-5-isopropylbenzaldehyde (from azide substitution).
科学的研究の応用
3-Iodo-5-isopropylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the investigation of metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of specialty chemicals and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 3-Iodo-5-isopropylbenzaldehyde depends on its specific application. In general, the aldehyde group can undergo nucleophilic addition reactions, forming intermediates that can further react to yield various products. The iodine atom can participate in electrophilic substitution reactions, facilitating the introduction of other functional groups. The isopropyl group can influence the compound’s reactivity and steric properties, affecting its interactions with other molecules.
類似化合物との比較
Similar Compounds
3-Iodo-4-methylbenzaldehyde: Similar structure with a methyl group instead of an isopropyl group.
3-Iodo-5-methylbenzaldehyde: Similar structure with a methyl group at the 5-position.
3-Iodo-5-tert-butylbenzaldehyde: Similar structure with a tert-butyl group at the 5-position.
Uniqueness
3-Iodo-5-isopropylbenzaldehyde is unique due to the presence of the isopropyl group, which provides distinct steric and electronic effects compared to other alkyl-substituted benzaldehydes. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable compound for specific synthetic applications.
特性
CAS番号 |
1289200-88-9 |
|---|---|
分子式 |
C10H11IO |
分子量 |
274.10 g/mol |
IUPAC名 |
3-iodo-5-propan-2-ylbenzaldehyde |
InChI |
InChI=1S/C10H11IO/c1-7(2)9-3-8(6-12)4-10(11)5-9/h3-7H,1-2H3 |
InChIキー |
PGJIKSFWYZKUPI-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC(=C1)C=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-Pyridyl)pyrrolidin-1-yl]-2'-deoxyinosine, DNA adduct](/img/structure/B12099140.png)


![3-Methyl-2-[(3-methylbenzyl)amino]butanoic acid](/img/structure/B12099167.png)
![2-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-indole](/img/structure/B12099173.png)
![Tert-butyl octahydropyrrolo[3,4-D]azepine-6(1H)-carboxylate](/img/structure/B12099178.png)




![2-[4-[3a-hydroxy-3-[3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-6-yl]-2-methoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12099201.png)



